molecular formula C12H22N2O2 B596993 Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1330763-51-3

Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B596993
CAS No.: 1330763-51-3
M. Wt: 226.32
InChI Key: HLEQZRPOOJVDHJ-UHFFFAOYSA-N
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Description

Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a chemical compound with the molecular formula C12H22N2O2. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure found in many biologically active molecules, including tropane alkaloids. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold. This can be achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as protection of functional groups, cyclization, and deprotection, followed by purification techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may yield amines or alkanes, and substitution may yield various functionalized derivatives .

Scientific Research Applications

Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
  • Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific substitution pattern and stereochemistry, which confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable in the synthesis of specialized molecules and in the development of targeted pharmaceuticals .

Properties

IUPAC Name

tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-9(7-14)10(8)13/h8-10H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEQZRPOOJVDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330763-51-3
Record name tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
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